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Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

Cat. No.: B1338655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and potential biological activities of 6-Bromoquinolin-2-amine. This document is

intended to serve as a valuable resource for professionals in chemical synthesis, medicinal

chemistry, and drug discovery.

Chemical Properties and Structure
6-Bromoquinolin-2-amine is a substituted quinoline derivative that serves as a versatile

building block in organic synthesis, particularly in the development of pharmaceutical agents.[1]

Its chemical structure is characterized by a quinoline ring system with a bromine atom at the 6-

position and an amino group at the 2-position.

Table 1: Chemical and Physical Properties of 6-Bromoquinolin-2-amine
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Property Value Source(s)

Molecular Formula C₉H₇BrN₂ [2]

Molecular Weight 223.07 g/mol [2][3]

CAS Number 791626-58-9 [2]

Appearance Yellow to gray solid [1]

Melting Point 139-151 °C [1]

Boiling Point 362.4 °C at 760 mmHg N/A

Solubility
Soluble in organic solvents like

DMSO and DMF.
Inferred

Storage Store at 0-8 °C [1]

Structure and Identifiers:

IUPAC Name: 6-bromoquinolin-2-amine[3]

SMILES: C1=CC2=C(C=CC(=N2)N)C=C1Br[3]

InChI: InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)[3]

Synonyms: 2-Amino-6-bromoquinoline, 6-Bromo-2-quinolinamine[2]

Experimental Protocols
Synthesis of 6-Bromoquinolin-2-amine
Two synthetic routes for 6-Bromoquinolin-2-amine are presented below, adapted from

chemical synthesis guides.

Synthesis Protocol 1:

This protocol describes a two-step synthesis starting from 6-bromo-2-chloroquinoline.[4]

Synthesis of Intermediate B80-1:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.scbt.com/p/6-bromoquinolin-2-yl-amine-791626-58-9
https://www.scbt.com/p/6-bromoquinolin-2-yl-amine-791626-58-9
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2-amine
https://www.scbt.com/p/6-bromoquinolin-2-yl-amine-791626-58-9
https://www.chemimpex.com/products/17756
https://www.chemimpex.com/products/17756
https://www.chemimpex.com/products/17756
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoquinolin-2-amine
https://www.scbt.com/p/6-bromoquinolin-2-yl-amine-791626-58-9
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.guidechem.com/question/how-to-prepare-6-bromo-quinoli-id124378.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 6-bromo-2-chloroquinoline (1 mmol) in dimethyl sulfoxide (10 mL), add

cuprous iodide (0.1 mmol), L-proline (0.2 mmol), sodium carbonate (2 mmol), and 4-

methoxybenzylamine (3 mmol).

Stir the reaction mixture overnight at 80°C.

After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

Wash the organic phase with saturated brine (3 x 20 mL), dry, and evaporate the solvent.

Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate =

40:1) to obtain the intermediate product.[4]

Synthesis of 6-Bromoquinolin-2-amine:

Dissolve the intermediate B80-1 (0.29 mmol) in trifluoroacetic acid (5 mL).

Stir the solution at 80°C for 3 hours.

Evaporate the solvent.

Dissolve the residue in 1N hydrochloric acid solution (10 mL) and wash with ethyl acetate

(3 x 10 mL).

Separate the aqueous phase and adjust the pH to 9 with 1N sodium hydroxide solution.

Extract the aqueous phase with dichloromethane (3 x 20 mL).

Separate the organic phase, dry, and evaporate the solvent to yield 6-Bromoquinolin-2-
amine.[4]

Synthesis Protocol 2:

This protocol starts from 4-bromoaniline and (E)-3-methoxyacryloyl chloride.[4]

Synthesis of (E)-N-(4-bromophenyl)-3-methoxyacrylamide:

Mix 4-bromoaniline (1.659 mmol), dichloromethane (2.0 mL), and pyridine (3.09 mmol).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.guidechem.com/question/how-to-prepare-6-bromo-quinoli-id124378.html
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.guidechem.com/question/how-to-prepare-6-bromo-quinoli-id124378.html
https://www.guidechem.com/question/how-to-prepare-6-bromo-quinoli-id124378.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add (E)-3-methoxyacryloyl chloride (1.659 mmol) to the mixture.

Stir the reaction at room temperature for 2 hours.

Note: The protocol provided in the source for the subsequent cyclization step to form the

quinoline ring is incomplete. The Friedländer annulation is a common method for synthesizing

quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-

methylene group.[5][6][7]

General Workflow for the Synthesis of 6-Bromoquinolin-2-amine

Starting Materials

Reaction Steps

Final Product

4-Bromoaniline

Acylation/Condensation

Acylating/Cyclizing Agent

Cyclization

Purification

6-Bromoquinolin-2-amine
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 6-Bromoquinolin-2-amine.

Purity Analysis
The purity of 6-Bromoquinolin-2-amine can be determined using standard analytical

techniques such as High-Performance Liquid Chromatography (HPLC) and Gas

Chromatography-Mass Spectrometry (GC-MS). The following are generalized protocols that

can be adapted for this compound.[8]

High-Performance Liquid Chromatography (HPLC) Protocol:

Instrumentation: A standard HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g.,

0.1% formic acid).[9][10]

Flow Rate: 1.0 mL/min.[8]

Detection Wavelength: 254 nm.[8]

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable

solvent like acetonitrile to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm

syringe filter.[8]

Purity Calculation: Determine the purity by calculating the area percentage of the main peak

relative to the total area of all peaks in the chromatogram.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Column: A suitable capillary column for aromatic amines.

Carrier Gas: Helium at a constant flow rate.[8]
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Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp (e.g.,

10°C/min) to a final temperature of 280-300°C.[8]

Injection: Splitless or split injection of a 1-2 µL sample.[8]

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass

range of m/z 40-600.[8][11]

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane

or toluene.[8]

Biological Activity and Potential Applications
While specific biological data for 6-Bromoquinolin-2-amine is limited in publicly available

literature, the quinoline and quinazoline scaffolds are present in many biologically active

compounds.[1] Research on closely related analogs suggests potential applications in cancer

therapy.

Anticancer Activity and Apoptosis Induction
A study on the structurally related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline

(BMAQ), demonstrated significant antiproliferative and apoptotic activities against leukemia cell

lines.[12][13] The study showed that BMAQ induced cell death by apoptosis, as evidenced by

DNA fragmentation and caspase-3 activation.[12] This suggests that 6-Bromoquinolin-2-
amine and its derivatives could be investigated for similar anticancer properties.
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Hypothetical Apoptosis Induction Pathway
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Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction.

Inhibition of PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and

survival, and its dysregulation is a common feature in many cancers.[14][15][16] Quinoline
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derivatives have been investigated as inhibitors of this critical pathway.[17] Inhibition of key

components like PI3K, Akt, or mTOR can halt uncontrolled cancer cell growth and induce

apoptosis. While direct evidence for 6-Bromoquinolin-2-amine is lacking, its quinoline core

makes it a candidate for investigation as a potential inhibitor of this pathway.
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Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
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Caption: A diagram showing the potential inhibitory effect on the PI3K/Akt/mTOR pathway.
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Workflow for Evaluating Anticancer Activity
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Caption: A general experimental workflow for assessing the anticancer potential.

Conclusion
6-Bromoquinolin-2-amine is a valuable heterocyclic compound with a well-defined chemical

structure and properties. Its synthesis is achievable through established chemical reactions,

and its purity can be reliably assessed using standard analytical methods. While direct

biological data is sparse, the known activities of structurally similar quinoline and quinazoline

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1338655?utm_src=pdf-body-img
https://www.benchchem.com/product/b1338655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


derivatives highlight its potential as a scaffold for the development of novel therapeutic agents,

particularly in the field of oncology. Further research is warranted to fully elucidate the

biological activities and mechanisms of action of 6-Bromoquinolin-2-amine and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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